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Compound of Interest

Compound Name: Tolbutamide-d9

Cat. No.: B8135477 Get Quote

An In-depth Technical Guide to Tolbutamide-d9: Isotopic Labeling, Characterization, and

Application

Abstract
Isotopically labeled compounds are indispensable tools in modern drug discovery and

development, facilitating sensitive and accurate quantification in complex biological matrices.

Tolbutamide-d9, a stable isotope-labeled analog of the first-generation sulfonylurea oral

hypoglycemic agent Tolbutamide, serves as a critical internal standard for pharmacokinetic and

metabolic studies. This technical guide provides a comprehensive overview of the deuterium

labeling positions in Tolbutamide-d9, its physicochemical properties, a logical synthetic

pathway, and its primary application in bioanalytical methodologies.

Introduction to Isotopic Labeling in Drug Analysis
The incorporation of stable isotopes, such as deuterium (²H or D), into drug molecules is a

widely adopted strategy in pharmaceutical research.[1] Deuteration, the replacement of a

hydrogen atom with a deuterium atom, creates a molecule that is chemically identical to the

parent compound but has a higher mass. This mass shift is readily detectable by mass

spectrometry (MS), making deuterated analogs ideal internal standards for quantitative

analysis.[2] The carbon-deuterium (C-D) bond is also stronger than the carbon-hydrogen (C-H)

bond, which can sometimes alter the metabolic profile of a drug, a field of study known as the

"deuterium kinetic isotope effect".[3][4]

Tolbutamide-d9 is the deuterated form of Tolbutamide, a potassium channel blocker used to

treat type 2 diabetes.[1] Its primary utility is as an internal standard for the precise
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quantification of Tolbutamide in biological samples via liquid chromatography-mass

spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Definitive Deuterium Labeling Position
The core characteristic of Tolbutamide-d9 is the precise location of its nine deuterium atoms.

Chemical nomenclature and structural identifiers unequivocally place the deuterium labels on

the n-butyl group of the molecule. All hydrogen atoms on the butyl chain are replaced by

deuterium.

IUPAC Name: 1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea

Formal Name: N-[(butyl-1,1,2,2,3,3,4,4,4-d9-amino)carbonyl]-4-methyl-benzenesulfonamide

The structure consists of a p-tolylsulfonyl group and a deuterated butylurea moiety. The

labeling is confined to the alkyl side chain, which is not the primary site of metabolic oxidation

in Tolbutamide. The main metabolic pathway involves the oxidation of the p-methyl group on

the aromatic ring. This ensures that the internal standard and the analyte have similar

chromatographic behavior and extraction recovery while being clearly distinguishable by mass

spectrometry.

Physicochemical and Structural Data
Quantitative data for Tolbutamide-d9 is summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of Tolbutamide-d9

Property Value Reference(s)

CAS Number 1219794-57-6

Molecular Formula C₁₂H₉D₉N₂O₃S

Molecular Weight 279.4 g/mol

Monoisotopic Mass 279.16030433 Da

Appearance A solid

Purity ≥99% deuterated forms (d₁-d₉)
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| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |

Table 2: Structural Identifiers for Tolbutamide-d9

Identifier Value Reference(s)

IUPAC Name

1-(4-
methylphenyl)sulfonyl-3-
(1,1,2,2,3,3,4,4,4-
nonadeuteriobutyl)urea

SMILES

CC1=CC=C(S(NC(NC([2H])

([2H])C([2H])([2H])C([2H])

([2H])C([2H])([2H])[2H])=O)

(=O)=O)C=C1

InChI

InChI=1S/C12H18N2O3S/c1-

3-4-9-13-12(15)14-

18(16,17)11-7-5-10(2)6-8-

11/h5-8H,3-4,9H2,1-2H3,

(H2,13,14,15)/i1D3,3D2,4D2,9

D2

| InChIKey | JLRGJRBPOGGCBT-ZYWCKPJZSA-N | |

Synthesis and Structural Verification
While specific synthesis protocols for commercial Tolbutamide-d9 are proprietary, a logical

synthetic route can be inferred from standard organic chemistry principles. The synthesis would

likely involve the reaction of p-toluenesulfonamide with a fully deuterated butyl isocyanate (d₉-

butyl isocyanate).
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Key Reactants

Product

p-Toluenesulfonamide

Tolbutamide-d9

+

d9-Butyl Isocyanate

Click to download full resolution via product page

Logical synthesis pathway for Tolbutamide-d9.

Experimental Protocols for Structural Verification
Confirmation of the isotopic labeling position and purity requires robust analytical techniques.

A. Mass Spectrometry (MS) Protocol This hypothetical protocol is based on standard methods

for small molecule analysis.

System: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass

Spectrometer (UPLC-MS/MS).

Chromatography:

Column: UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Acetonitrile.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

Analysis: Full scan analysis to confirm the molecular ion peak ([M-H]⁻ or [M+H]⁺)

corresponding to the mass of Tolbutamide-d9 (279.4).

Purity Check: Monitor for the presence and relative abundance of the unlabeled

Tolbutamide (mass 270.4) and partially deuterated variants (d₁-d₈) to confirm isotopic

purity is ≥99%.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol NMR is the gold standard for

unambiguous structure elucidation.

¹H NMR (Proton NMR):

Objective: To confirm the absence of protons on the butyl group.

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

Expected Result: The spectrum would show signals for the aromatic protons and the p-

methyl protons. The characteristic signals for the butyl group protons (typically in the 0.8-

3.0 ppm range) would be absent or significantly diminished, confirming successful

deuteration.

²H NMR (Deuterium NMR):

Objective: To directly observe the deuterium nuclei.

Procedure: Acquire a deuterium spectrum of the sample.

Expected Result: The spectrum would show signals in regions corresponding to the

chemical shifts of the butyl group, confirming the presence and location of the deuterium

atoms.

¹³C NMR (Carbon NMR):

Objective: To confirm the carbon skeleton.
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Expected Result: The signals for the butyl group carbons would exhibit splitting patterns

characteristic of C-D coupling, further confirming the labeling.

Application as an Internal Standard in Bioanalysis
The primary application of Tolbutamide-d9 is as an internal standard in quantitative

bioanalytical assays. An ideal internal standard co-elutes with the analyte, experiences similar

matrix effects, and is clearly distinguishable by the detector. Tolbutamide-d9 fulfills these

criteria perfectly for the analysis of Tolbutamide.

The workflow for a typical pharmacokinetic study using Tolbutamide-d9 is outlined below.

1. Biological Sample Collection
(Plasma, Urine, etc.)

2. Spike with Tolbutamide-d9
(Internal Standard)

3. Sample Preparation
(Protein Precipitation, LLE, SPE)

4. UPLC-MS/MS Analysis

5. Data Processing

6. Concentration Calculation
(Analyte/IS Peak Area Ratio)
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Bioanalytical workflow using Tolbutamide-d9 as an internal standard.

By adding a known amount of Tolbutamide-d9 to each sample, any variability during sample

preparation and analysis can be normalized. The concentration of the unlabeled Tolbutamide is

then calculated by comparing its MS peak area to that of the Tolbutamide-d9 internal

standard.

Conclusion
Tolbutamide-d9 is a well-characterized stable isotope-labeled compound with nine deuterium

atoms specifically located on the n-butyl group. This precise and high-level deuteration makes

it an excellent internal standard for robust and accurate quantification of Tolbutamide in

research and clinical settings. Its chemical properties, predictable synthesis, and

straightforward application in established LC-MS workflows underscore its value to

researchers, toxicologists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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